4.7-Fold Higher Cytotoxic Potency Against MG-63 Osteosarcoma Cells Compared to Closest Analog 8ec
In a direct comparative cytotoxicity assay, compound 8ed (DNA topoisomerase II inhibitor 1) demonstrated significantly superior growth inhibition against the human osteosarcoma cell line MG-63 relative to its structurally closest analog, compound 8ec [1]. Both compounds were evaluated under identical experimental conditions, enabling a precise head-to-head potency comparison.
| Evidence Dimension | Cytotoxicity IC50 against MG-63 osteosarcoma cells |
|---|---|
| Target Compound Data | 0.59 ± 0.28 µM |
| Comparator Or Baseline | Compound 8ec: 2.80 ± 0.10 µM |
| Quantified Difference | 4.7-fold lower IC50 (more potent) |
| Conditions | MG-63 human osteosarcoma cell line; 48 h incubation; MTT assay |
Why This Matters
This direct intra-series comparison identifies 8ed as the optimal lead candidate for osteosarcoma-focused drug discovery, enabling researchers to prioritize the most potent derivative without consuming resources on less active analogs.
- [1] A. Kamal et al., 'Design and synthesis of β-carboline linked aryl sulfonyl piperazine derivatives: DNA topoisomerase II inhibition with DNA binding and apoptosis inducing ability,' Bioorganic Chemistry, vol. 101, article 103983, Aug. 2020, doi: 10.1016/j.bioorg.2020.103983. View Source
